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molecular formula C9H6FN B8675810 3-(3-Fluorophenyl)-2-propenenitrile

3-(3-Fluorophenyl)-2-propenenitrile

Cat. No. B8675810
M. Wt: 147.15 g/mol
InChI Key: LZCORSHIMPJAAK-UHFFFAOYSA-N
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Patent
US09233965B2

Procedure details

A mixture of 35.0 g (411 mmol) of cyanoacetic acid (CAS 372-09-8) and 56.2 g (453 mmol) of 3-fluorobenzaldehyde (CAS 456-48-4) in a mixture of 400 ml of toluene and 220 ml of pyridine is refluxed for 22 hours using Dean-Stark apparatus to remove the water formed during the reaction. The solvent is then removed under reduced pressure and the residue is co-evaporated 3 times with toluene. The residue is then taken up in ethyl acetate and the organic phase is washed successively with aqueous 1N sodium hydroxide solution, aqueous 1N hydrochloric acid solution and then with saturated sodium chloride solution. The organic phase is then dried over sodium sulfate and the solvent is evaporated off under reduced pressure to give a brown oil, which is chromatographed on a column of silica gel, eluting with toluene, to give 48.5 g a mixture of (E) and (Z) 3-(3-fluorophenyl)-2-propenenitrile in a ratio of (7/3)
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=O)#[N:2].[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)C=O>C1(C)C=CC=CC=1.N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[C:14]([CH:4]=[CH:3][C:1]#[N:2])[CH:13]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
56.2 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
220 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
to remove the water
CUSTOM
Type
CUSTOM
Details
formed during the reaction
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under reduced pressure
WASH
Type
WASH
Details
the organic phase is washed successively with aqueous 1N sodium hydroxide solution, aqueous 1N hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil, which
CUSTOM
Type
CUSTOM
Details
is chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluting with toluene

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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